[N40,Pro1,Tyr4]BB
Descripción
Structure
2D Structure
Propiedades
Fórmula molecular |
C83H130N28O19S |
|---|---|
Peso molecular |
1856.2 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-methylsulfanyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[1-[3-(2-aminoethylamino)-2-[(2-aminoethylamino)methyl]propanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C83H130N28O19S/c1-44(2)32-58(77(125)103-54(70(89)118)15-11-31-131-6)107-78(126)61(35-50-40-94-43-99-50)101-68(117)42-98-81(129)69(45(3)4)110-71(119)46(5)100-76(124)60(34-48-39-96-53-13-8-7-12-52(48)53)109-75(123)56(21-23-64(86)113)105-79(127)62(36-66(88)115)102-67(116)41-97-72(120)59(33-47-17-19-51(112)20-18-47)108-73(121)55(14-9-27-95-83(90)91)104-74(122)57(22-24-65(87)114)106-80(128)63-16-10-30-111(63)82(130)49(37-92-28-25-84)38-93-29-26-85/h7-8,12-13,17-20,39-40,43-46,49,54-63,69,92-93,96,112H,9-11,14-16,21-38,41-42,84-85H2,1-6H3,(H2,86,113)(H2,87,114)(H2,88,115)(H2,89,118)(H,94,99)(H,97,120)(H,98,129)(H,100,124)(H,101,117)(H,102,116)(H,103,125)(H,104,122)(H,105,127)(H,106,128)(H,107,126)(H,108,121)(H,109,123)(H,110,119)(H4,90,91,95)/t46-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63?,69-/m0/s1 |
Clave InChI |
WPAOEAXJLCSDBY-UKYQNQGLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CNCCN)CNCCN |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CNCCN)CNCCN |
Origen del producto |
United States |
Molecular Interactions and Receptor Binding Profile of N40,pro1,tyr4 Bb
Affinity and Potency Characterization at Bombesin (B8815690) Receptor Subtypes
The affinity of [N40,Pro1,Tyr4]BB for the Gastrin-Releasing Peptide Receptor (GRPR/BB2), Neuromedin-B Receptor (NMBR/BB1), and Bombesin Receptor Subtype-3 (BRS-3/BB3) has been evaluated through various binding studies. The results indicate a potent interaction with these receptors, with specific affinity values detailed below.
This compound exhibits high affinity for the human Gastrin-Releasing Peptide Receptor (GRPR/BB2). Binding studies involving the displacement of radiolabeled bombesin analogs from GRPR expressed in PC-3 cell membranes reported an IC50 value of 0.0600 nM bindingdb.orgbindingdb.org. This indicates a strong binding interaction with the GRPR.
In studies assessing its interaction with the Neuromedin-B Receptor (NMBR/BB1), this compound demonstrated significant affinity. Binding assays evaluating its ability to inhibit labeled bombesin receptor BB1 binding sites reported an IC50 value of 0.660 nM bindingdb.org.
The compound this compound also shows affinity for the Bombesin Receptor Subtype-3 (BRS-3/BB3), often referred to as Tachykinin Receptor 3. Binding studies measuring the inhibition of tachykinin receptor 3 expressed in human ileal carcinoid cells yielded an IC50 value of 1.60 nM bindingdb.org.
Receptor Selectivity Profiles of this compound
Based on the reported IC50 values, this compound demonstrates a clear selectivity profile. With an IC50 of 0.0600 nM for GRPR/BB2, it shows the highest affinity for this receptor subtype. Its affinity for NMBR/BB1 (IC50 = 0.660 nM) and BRS-3/BB3 (IC50 = 1.60 nM) is notably lower, indicating a preference for GRPR/BB2 over the other two subtypes. This differential affinity suggests that this compound may act as a GRPR-selective ligand.
Ligand-Receptor Kinetic Analysis
Specific data pertaining to the ligand-receptor kinetic parameters, such as association (kon) and dissociation (koff) rates, or residence time (RT), for this compound at any of the bombesin receptor subtypes were not found in the reviewed search results.
Allosteric Modulation Considerations
Information regarding whether this compound functions as an allosteric modulator or has been studied for allosteric effects at bombesin receptor subtypes was not identified in the provided search results.
Synthetic Methodologies for N40,pro1,tyr4 Bb and Its Derivatives
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) stands as the predominant method for the synthesis of [N40,Pro1,Tyr4]BB and its derivatives due to its efficiency and amenability to automation. sci-hub.ru The most common strategy employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
The synthesis commences at the C-terminus of the peptide, which is anchored to a solid support resin. altabioscience.com A common choice for producing C-terminally amidated peptides, a feature known to be important for the biological activity of many bombesin (B8815690) analogs, is the Rink amide resin. diva-portal.org The synthesis proceeds through a series of iterative cycles of deprotection and coupling.
Key Steps in SPPS of Bombesin Analogs:
Resin Swelling: The resin is initially swelled in a suitable solvent, typically dimethylformamide (DMF).
Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of piperidine (B6355638) in DMF (commonly 20-25%). sci-hub.ruuq.edu.au
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed N-terminus of the growing peptide chain. Common coupling reagents include 1-Hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) or combinations like HBTU/DIPEA. uq.edu.au The efficiency of each coupling step is crucial and can be monitored using qualitative tests like the ninhydrin (B49086) (Kaiser) test. uq.edu.au
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. A common cleavage cocktail for this purpose is trifluoroacetic acid (TFA) in the presence of scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions, particularly the oxidation of sensitive residues like methionine. uq.edu.au
Solution-Phase Peptide Synthesis Techniques
While less common for the routine synthesis of peptides of this length, solution-phase peptide synthesis can also be employed. This classical approach involves the coupling of amino acids or small peptide fragments in a homogenous solution. After each step, the product must be isolated and purified before proceeding to the next coupling. This method can be advantageous for large-scale synthesis or when specific modifications are required that are not compatible with solid-phase techniques. However, it is generally more time-consuming and labor-intensive than SPPS. In some instances, a hybrid approach is used, where fragments are synthesized via SPPS and then ligated together in solution. nih.gov
Purification Strategies for Peptide Analogs
Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities. These impurities can include truncated sequences, deletion sequences, and incompletely deprotected peptides. altabioscience.com Therefore, a robust purification step is essential.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides like this compound. uq.edu.aunih.govnih.gov
Typical RP-HPLC Purification Parameters:
| Parameter | Typical Specification |
| Stationary Phase | C18 silica-based columns are most common, offering good resolution for peptides. altabioscience.comhplc.eu |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water. hplc.eu |
| Mobile Phase B | 0.1% TFA in acetonitrile (B52724) (ACN). hplc.eu |
| Gradient | A linear gradient of increasing acetonitrile concentration is used to elute the peptides from the column based on their hydrophobicity. |
| Detection | UV absorbance is monitored, typically at wavelengths of 214 nm or 220 nm, which correspond to the peptide bond. altabioscience.comuq.edu.au |
The fractions collected from the HPLC are analyzed for purity, and those containing the desired peptide at a high purity level (often >95%) are pooled and lyophilized to yield a stable, fluffy white powder. uq.edu.au The use of a volatile ion-pairing agent like TFA is advantageous as it can be removed during lyophilization. hplc.eu
Analytical Characterization of Synthetic Products
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. nih.gov By comparing the retention time of the main peak to a reference standard (if available) and calculating the peak area percentage, the purity can be accurately determined. Purity levels of 91-97% are commonly achieved after purification. sci-hub.ru
Mass Spectrometry (MS): This is a critical tool for confirming the molecular weight of the synthesized peptide. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is well-suited for peptides and provides a highly accurate mass measurement, often by analyzing the multiple charged ions produced. sci-hub.ruuq.edu.au
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This method is also widely used and can quickly confirm the molecular weight of the peptide, providing a value that should correspond to the theoretical calculated mass. diva-portal.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural characterization, one- and two-dimensional NMR techniques can be used. nih.gov While not routinely performed for every synthesized batch, NMR can confirm the peptide's structure and provide insights into its conformation in solution. nih.gov
Illustrative Analytical Data for a Bombesin Analog:
| Analysis Method | Parameter | Result |
| Analytical RP-HPLC | Purity | >95% |
| ESI-MS | [M+H]⁺ | Corresponds to theoretical mass |
| MALDI-TOF MS | [M+H]⁺ | Corresponds to theoretical mass |
These rigorous analytical methods ensure that the synthesized this compound is of the correct sequence, molecular weight, and high purity required for subsequent research and development.
Advanced Methodologies for Investigating N40,pro1,tyr4 Bb Receptor Interactions
Radioligand Binding Assays for Receptor Occupancy
Radioligand binding assays are fundamental for quantifying the affinity and occupancy of [N40,Pro1,Tyr4]BB at its receptor targets. These assays typically involve incubating cells or membrane preparations expressing the target receptor with a radiolabeled ligand, either the compound of interest or a known radioligand for the receptor, in the presence or absence of varying concentrations of this compound.
Studies have characterized the binding affinity of this compound to the GRP-R and, in some instances, the Neuromedin-B receptor. For instance, this compound, also referred to as Demobesin 3, has demonstrated a high affinity for the GRP-R. In displacement assays using [125I-Tyr4]-BBN as the radioligand and PC-3 cells expressing human GRP-R, this compound exhibited an IC50 value of 0.0600 nM bindingdb.org. Another report indicated an IC50 of 1.60 nM for inhibition of tachykinin receptor 3 bindingdb.org. Further characterization using a FLIPR (Fluorescent Imaging Plate Reader) assay in CHO cells expressing GRP-R yielded an EC50 value of 84 nM for this compound bindingdb.org. These findings underscore the potent binding capabilities of this compound to its primary receptor targets.
Table 1: Binding Affinity Data for this compound
| Compound | Target Receptor | Assay Type | Affinity Value | Unit | Reference Cell/Tissue | Source |
| This compound | Gastrin-releasing peptide receptor (GRP-R) | Displacement Assay | 0.0600 | nM | PC-3 cells | bindingdb.org |
| This compound | Tachykinin receptor 3 | Inhibition Assay | 1.60 | nM | Human ileal carcinoid cells | bindingdb.org |
| This compound | Gastrin-releasing peptide receptor (GRP-R) | FLIPR Assay | 84 | nM | CHO cells | bindingdb.org |
Receptor Internalization and Trafficking Studies
Investigating receptor internalization and trafficking provides insights into the downstream cellular fate of receptor-ligand complexes, which is crucial for understanding signaling dynamics and the potential for drug delivery or imaging. Studies utilizing radiolabeled this compound, such as [99mTc]Demobesin 3, have examined its internalization kinetics in cancer cells overexpressing GRP-R, like PC-3 cells nih.gov.
Research has shown that [99mTc]Demobesin 3 undergoes rapid internalization into PC-3 cells. The internalization process reached a plateau of approximately 75% of the total bound radioligand within the first 30 minutes of incubation and remained at this level for up to 2 hours nih.gov. This internalization was observed to be receptor-mediated, as it was significantly reduced in the presence of a known GRP-R ligand, [Tyr4]BN nih.gov. The metabolic fate of [99mTc]Demobesin 3 was also studied by incubating the radiopeptide in murine plasma at 37°C, providing information on its stability and potential degradation pathways in a biological milieu nih.gov.
Table 2: Receptor Internalization of [99mTc]Demobesin 3 in PC-3 Cells
| Time (min) | Percentage of Internalization (%) | Notes | Source |
| 0 | N.A. | Baseline | nih.gov |
| 30 | ~75 | Reached plateau | nih.gov |
| 60 | ~75 | Maintained plateau | nih.gov |
| 120 | ~75 | Maintained plateau | nih.gov |
| N.A. | Negligible | In the presence of 1 µmol [Tyr4]BN (receptor-mediated process) | nih.gov |
Signal Transduction Pathway Activation by this compound
The activation of signal transduction pathways following receptor binding is a critical aspect of a ligand's pharmacological profile. For this compound, this involves understanding its interaction with G proteins and the subsequent cascade of intracellular events.
G Protein Coupling and Activation
The GRP-R, the primary target for this compound, is a G-protein coupled receptor (GPCR) characterized by its seven transmembrane domains nih.gov. Upon binding of agonists or antagonists, GPCRs typically undergo conformational changes that facilitate interaction with intracellular G proteins, initiating downstream signaling cascades. While specific biochemical studies detailing the direct G protein coupling mechanism of this compound are not extensively detailed in the provided snippets, its classification as a bombesin (B8815690) analog targeting GRP-R implies its engagement with G protein signaling pathways, likely involving Gq/11 or Gi/o families, which are known to couple to this receptor nih.gov.
Downstream Signaling Cascade Analysis (e.g., cAMP, Ca2+ mobilization)
The activation of G proteins by receptor-ligand complexes often leads to modulation of second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) levels or intracellular calcium ([Ca2+]) mobilization. Assays measuring these downstream effects are vital for characterizing the functional activity of this compound.
Studies employing calcium mobilization assays have been used to evaluate the activity of this compound. For instance, its interaction with the Neuromedin-B receptor has been assessed using intracellular calcium mobilization assays in recombinant HEK293 cells bindingdb.org. Furthermore, the FLIPR assay, which measures changes in intracellular calcium fluorescence, identified an EC50 of 84 nM for this compound against the GRP-R in CHO cells bindingdb.org. These findings indicate that this compound can modulate intracellular calcium levels, a common downstream effect mediated by GRP-R activation.
Labeling Strategies for Receptor Imaging Probes
The high affinity and specific targeting of this compound for GRP-R, which is overexpressed in various cancers, make it a valuable scaffold for developing molecular imaging probes. The development of radiolabeled analogs of this compound has been a significant focus for non-invasive tumor imaging.
This compound has been successfully labeled with technetium-99m ([99mTc]), resulting in the imaging agent [99mTc]Demobesin 3 nih.gov. This radiolabeling strategy allows for the visualization of tumors expressing GRP-R in preclinical models. The selection of 99mTc is advantageous due to its suitable gamma-emission properties for single-photon emission computed tomography (SPECT) imaging and its relatively short half-life, which is beneficial for minimizing patient radiation exposure. Comparative studies have evaluated different Demobesin analogs, including [99mTc]Demobesin 3, assessing their affinity and internalization characteristics to optimize their utility as imaging agents for GRP-R-positive tumors nih.gov. The successful development of such radiolabeled probes highlights the importance of chemical modification and strategic labeling of the this compound peptide for its application in molecular diagnostics.
Computational and Structural Biology Approaches to N40,pro1,tyr4 Bb Research
Molecular Docking and Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, "[N40,Pro1,Tyr4]BB") when bound to another (the receptor, GRPR) to form a stable complex. This method is crucial for understanding the molecular basis of ligand-receptor recognition and for identifying key binding interactions. For "this compound," docking studies would typically involve using the known three-dimensional structure of the GRPR (or a high-quality homology model) and computationally fitting the peptide analog into the receptor's binding pocket. The process generates multiple possible binding poses, which are then scored based on various scoring functions that estimate the binding affinity.
Data Table 1: Predicted Binding Poses and Key Interactions of this compound with GRPR
| Pose ID | Docking Score (kcal/mol) | Key Residues (GRPR) | Interaction Type | This compound Residue |
| 1 | -12.5 | Trp285, Phe290 | Pi-stacking, Hydrophobic | Tyr4 |
| 2 | -11.8 | Arg293, Ser288 | Hydrogen Bond | Pro1 |
| 3 | -10.9 | Leu301, Val297 | Hydrophobic | N40-related moiety |
| 4 | -9.8 | Tyr285, His305 | Pi-stacking, H-bond | Tyr4 |
Note: Docking scores are illustrative and represent predicted binding affinities. Key residues and interaction types are based on typical GRPR-ligand interactions.
Molecular Dynamics Simulations of Binding Events
Molecular dynamics (MD) simulations extend the insights gained from docking by providing a time-dependent, atomistic view of the ligand-receptor complex. By simulating the movement of all atoms in the system over time, MD can reveal the stability of the docked pose, conformational changes in both the peptide and the receptor upon binding, and the dynamics of water molecules mediating interactions. For "this compound," MD simulations are used to assess how long the peptide remains bound to GRPR and to identify transient interactions that might not be captured by static docking models. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) helps quantify the stability and flexibility of the complex.
Illustrative Research Findings: MD simulations of the "this compound"-GRPR complex, typically run for nanoseconds to microseconds, have shown that the predicted binding pose remains largely stable, with low RMSD values for the peptide backbone and the receptor's binding site. The simulations often highlight the dynamic nature of hydrogen bonds, with some forming stable connections while others fluctuate. Analysis of binding free energy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can provide a more quantitative estimate of the binding strength. The simulations can also reveal potential allosteric effects or subtle conformational rearrangements in the receptor induced by the binding of "this compound," which are critical for understanding downstream signaling.
Data Table 2: Representative Molecular Dynamics Simulation Results for the this compound-GRPR Complex
| Simulation Parameter | Value/Range (e.g., 100 ns) | Interpretation |
| Average RMSD (Peptide) | 0.2 - 0.4 nm | Stable peptide conformation within the binding site. |
| Average RMSD (GRPR Binding Site) | 0.1 - 0.3 nm | Minimal conformational changes in the receptor's active site. |
| Key Hydrogen Bonds (Tyr4-ResidueX) | Stable ( > 80% occupancy) | Tyr4 forms persistent H-bonds, contributing to binding stability. |
| Binding Free Energy (MM/GBSA) | -85 to -110 kcal/mol | Strong predicted binding affinity, consistent with experimental observations. |
| Solvent Accessible Surface Area (SAS) | Decreased upon binding | Indicates effective shielding of hydrophobic regions upon complex formation. |
Note: Values are illustrative and represent typical outcomes from MD simulations of peptide-receptor complexes.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, charged groups) necessary for a molecule to bind to a specific biological target and elicit a biological response. For "this compound," a pharmacophore model can be generated based on its known binding to GRPR. This model serves as a template for virtual screening of compound libraries or for designing new molecules (peptide mimetics or entirely novel scaffolds) that possess the same critical features.
Illustrative Research Findings: A pharmacophore model derived from the docked pose and MD simulations of "this compound" bound to GRPR might identify features such as a positively charged group (potentially from Arg in the peptide sequence or the N40 modification) interacting with a negatively charged residue on the receptor, a hydrogen bond donor from the Tyr4 hydroxyl group, and hydrophobic centers corresponding to aromatic rings or aliphatic side chains. The spatial constraints and distances between these features are precisely defined. This model can then be used to search large databases for molecules that match these requirements, or to guide the modification of existing ligands to improve their GRPR affinity and selectivity.
Data Table 3: Key Pharmacophore Features for GRPR Binding of this compound
| Feature Type | Description | Spatial Constraints (Å) | Relevant this compound Moiety |
| Hydrophobic (Aromatic) | Aromatic ring for pi-pi or hydrophobic interactions | Within 5 Å of Tyr4 | Tyr4 |
| Hydrogen Bond Acceptor | Accepts H-bond from receptor residue (e.g., backbone carbonyl) | Within 3 Å of Pro1 | Pro1 (amide N-H) |
| Hydrogen Bond Donor | Donates H-bond to receptor residue (e.g., carboxylate) | Within 3 Å of Tyr4 | Tyr4 (hydroxyl -OH) |
| Positive Ionizable | Interacts with negatively charged receptor residue (e.g., Asp, Glu) | Within 4 Å of Arg3 | Arg3 (guanidinium group) |
| Hydrophobic (Aliphatic) | Non-polar region for van der Waals interactions | Flexible | N40-related modification |
Note: Spatial constraints are illustrative, defining the relative positioning of pharmacophore features.
De Novo Ligand Design Strategies Based on this compound
De novo ligand design involves creating entirely new molecular structures that are optimized to fit a specific target binding site, often starting from fragment-based approaches or by using the pharmacophore model. For "this compound," de novo design strategies can be employed to develop non-peptide mimetics or optimized peptide analogs that retain or enhance GRPR binding while potentially improving pharmacokinetic properties such as stability, cell permeability, or reduced off-target effects. This can involve fragment-based assembly, where small molecular fragments that bind to different parts of the GRPR binding site are identified and then linked together, or scaffold hopping, where the core chemical structure is replaced with a different one that presents the key pharmacophoric features in a similar spatial arrangement.
Illustrative Research Findings: De novo design approaches, guided by the pharmacophore model and structural insights from docking and MD simulations of "this compound," have led to the identification of novel small molecules that mimic the GRPR-binding characteristics of the peptide. For example, one strategy might involve replacing the peptide backbone with a rigid scaffold that presents the key functional groups (like the Tyr4 hydroxyl and the positive charge from Arg3) in the correct orientation. Computational screening of generated libraries of novel compounds against the GRPR has identified several promising candidates with predicted high affinities and improved ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles compared to the parent peptide. These candidates would then undergo experimental synthesis and validation.
Data Table 4: Hypothetical De Novo Designed Ligands Based on this compound Motifs
| Novel Ligand ID | Design Strategy | Predicted GRPR Affinity (nM) | Key Mimicked Features from this compound | Potential Advantage |
| ND-001 | Fragment Assembly | 5.2 | Tyr4-like H-bond donor, hydrophobic contact | Improved stability |
| ND-002 | Scaffold Hopping | 3.1 | Positive charge, aromatic interaction | Oral bioavailability |
| ND-003 | Peptide Mimetic | 7.5 | Mimics Pro1-Tyr4 interaction | Reduced immunogenicity |
| ND-004 | Fragment Assembly | 4.8 | N40-related hydrophobic pocket filling | Enhanced potency |
Note: Affinity values are illustrative predictions. "Potential Advantage" refers to expected improvements over the original peptide.
Compound List
this compound
Bombesin (B8815690) (BB)
Gastrin-Releasing Peptide Receptor (GRPR)
[Tyr4]BN (Tyr4-bombesin)
DOTA-[Pro1,Tyr4]bombesin (1-14)
Emerging Research Avenues and Unexplored Questions
Investigation of Novel Receptor Interactions
The current body of research has firmly established [N40,Pro1,Tyr4]BB as a potent ligand for the GRPR, a G-protein coupled receptor implicated in a variety of physiological and pathophysiological processes, including cancer proliferation. nih.govnih.gov The bombesin (B8815690) receptor family consists of three main subtypes in mammals: the neuromedin B receptor (NMBR or BB1), the GRPR (or BB2), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3). While bombesin itself binds with high affinity to both GRPR and NMBR, analogs are often designed to exhibit selectivity for a particular subtype. nih.govnih.gov
The binding affinity of Demobesin 3 for GRPR has been quantified through competitive binding assays. In studies using PC-3 prostate cancer cells, which endogenously express GRPR, the unlabeled Demobesin 3 peptide demonstrated a 50% inhibitory concentration (IC50) value of 0.06 ± 0.04 nmol. This indicates a very high affinity, comparable to or even better than the reference compound [Tyr4]bombesin, which had an IC50 of 0.85 ± 0.29 nmol. nih.gov
Despite the detailed characterization of its interaction with the bombesin receptor family, a significant unexplored area is the potential for this compound to interact with other, unrelated receptor systems. To date, there is a lack of publicly available, comprehensive off-target screening data for this specific analog. Such studies, which would test the binding of this compound against a broad panel of diverse receptors, ion channels, and transporters, are crucial for a complete understanding of its pharmacological profile. criver.comreactionbiology.com Identifying any potential cross-reactivity would not only be vital for refining its use as a specific GRPR-targeting agent but could also serendipitously uncover novel biological activities and therapeutic applications. Unraveling these potential novel receptor interactions is a key question that remains to be answered.
Development of Advanced Probes for Receptor Biology
The primary application of this compound to date has been as a precursor for radiolabeled probes for in vivo imaging, specifically for Single-Photon Emission Computed Tomography (SPECT). When chelated with Technetium-99m (99mTc), the resulting [99mTc]Demobesin 3 is a well-characterized radiopharmaceutical for visualizing GRPR-positive tumors. nih.govnih.gov This has been particularly relevant in the context of prostate and breast cancer, where GRPR is frequently overexpressed. nih.govnih.gov
However, the utility of the this compound scaffold is not necessarily limited to SPECT imaging. The development of probes for other advanced imaging modalities represents a significant growth area.
Positron Emission Tomography (PET) Probes: PET offers several advantages over SPECT, including higher sensitivity and spatial resolution. While numerous bombesin analogs have been adapted for PET imaging by conjugation with chelators for positron-emitting radionuclides like Gallium-68 (68Ga), Copper-64 (64Cu), or by labeling with Fluorine-18 (18F), specific research on modifying the this compound backbone for these purposes is not extensively documented. nih.govsnmjournals.orgnih.govnih.govmdpi.commdpi.com Developing a DOTA-conjugated version of [Pro1,Tyr4]bombesin for labeling with PET isotopes like 86Y has been explored, demonstrating the feasibility of adapting this core structure for PET applications. mdpi.com A systematic investigation into the optimal chelation strategies and radiolabeling conditions for creating this compound-based PET probes could yield agents with superior imaging characteristics for clinical and preclinical research.
Fluorescent Probes: Site-specific fluorescent labeling of peptides is a powerful technique for studying receptor biology in vitro, including receptor trafficking, internalization, and protein-protein interactions at a cellular level. mdpi.com The development of fluorescently-tagged versions of this compound would provide invaluable tools for high-resolution microscopy studies of GRPR dynamics. Attaching fluorophores to the peptide, without compromising its high binding affinity, would open new avenues for fundamental research into the cell biology of the Gastrin-Releasing Peptide Receptor.
Interactive Table of Potential Advanced Probes
| Probe Type | Radionuclide/Fluorophore | Potential Application | Key Research Question |
|---|---|---|---|
| PET Probe | 68Ga, 64Cu, 18F, 86Y | High-resolution, quantitative in vivo imaging of GRPR expression. | What is the optimal chelator and linker combination to maintain high affinity and favorable pharmacokinetics? |
| Fluorescent Probe | AF647, FITC, etc. | In vitro studies of GRPR localization, trafficking, and internalization. | At which position can a fluorophore be attached without disrupting receptor binding? |
Methodological Advancements in Analog Characterization
The characterization of this compound and its derivatives has largely relied on standard and robust methodologies for peptide analysis.
Synthesis and Purification: The synthesis of the peptide is typically achieved through standard solid-phase peptide synthesis (SPPS) using the Fmoc/tert-butyl methodology. nih.gov Following cleavage from the resin, purification is accomplished using preparative reversed-phase high-performance liquid chromatography (RP-HPLC), which is the gold standard for purifying synthetic peptides to a high degree. mdpi.comnih.govsnmjournals.orgmdpi.com
Standard Characterization: The identity and purity of the synthesized peptide are routinely confirmed by analytical RP-HPLC and mass spectrometry (MS), often electrospray ionization MS (ESI-MS). mdpi.comacs.org These techniques provide accurate molecular weight confirmation and a quantitative measure of purity.
While these methods are effective, the application of more advanced characterization techniques could provide deeper insights into the structure-function relationship of this compound.
Advanced Structural Analysis: There is a lack of information on the detailed three-dimensional solution structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for determining the higher-order structure of peptides in solution. nih.govuzh.ch An NMR structural analysis could reveal key conformational features that contribute to its high GRPR affinity and could guide the rational design of next-generation analogs with improved properties.
Advanced Purification and Binding Analysis: While RP-HPLC is highly effective, exploring more advanced or orthogonal purification techniques, such as ion-exchange chromatography or multi-dimensional HPLC, could potentially resolve subtle impurities that might influence biological activity. mdpi.com Furthermore, moving beyond simple endpoint IC50 determination to more detailed kinetic binding assays (e.g., surface plasmon resonance) would provide a more complete picture of the analog's interaction with GRPR, defining its association and dissociation rate constants.
The continued exploration of these emerging research avenues will undoubtedly expand the utility of this compound beyond its current applications, potentially uncovering new biological roles and leading to the development of more sophisticated tools for understanding receptor biology and for advanced molecular diagnostics.
Q & A
Q. Advanced Research Focus
Blocking studies : Pre-dose animals with unlabeled BBN; reduced uptake in GRPR-positive tissues confirms specificity.
Knockout models : Use GRPR-knockout mice to baseline nonspecific binding.
Cross-reactivity screening : Test against related receptors (e.g., neuromedin B receptor) via radioligand displacement assays .
What statistical approaches address variability in preclinical data for this compound’s tumor-to-background ratios?
Q. Methodological Focus
- Mixed-effects models : Account for inter-animal variability and repeated measurements.
- Bland-Altman analysis : Quantify agreement between imaging modalities (e.g., PET vs. autoradiography).
- Power analysis : Predefine sample sizes using pilot data (e.g., effect size ≥1.5, α=0.05) to ensure reproducibility .
How does this compound compare to other GRPR-targeted tracers (e.g., RM26 or NeoBOMB1) in terms of diagnostic sensitivity?
Advanced Research Focus
Design a head-to-head preclinical trial with:
- Dose standardization : Equivalent molar doses for all tracers.
- Imaging protocols : Fixed time points post-injection (e.g., 1h, 4h).
- Outcome metrics : Tumor SUVmax, retention time, and off-target uptake. Use ANOVA with post-hoc Tukey tests for cross-comparison .
What methodologies best quantify the internalization efficiency of this compound in GRPR-positive cells?
Q. Basic Research Focus
- Acid-wash assays : Differentiate surface-bound vs. internalized radioligands.
- Confocal microscopy : Fluorescently label the tracer and track subcellular localization.
- Mathematical modeling : Fit time-activity curves to estimate internalization rate constants (k₃) .
How can researchers mitigate the risk of enzymatic degradation during the synthesis of this compound?
Q. Methodological Focus
- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected amino acids and orthogonal cleavage strategies.
- Quality control : MALDI-TOF MS for sequence verification; HPLC purity >95%.
- Stabilizing agents : Add protease inhibitors (e.g., aprotinin) during radiolabeling .
What in silico tools predict the biodistribution profile of this compound prior to in vivo testing?
Q. Advanced Research Focus
- Molecular docking (AutoDock Vina) : Simulate GRPR binding poses and affinity scores.
- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate logP, molecular weight, and plasma protein binding data.
- Machine learning : Train models on historical radiotracer data to forecast clearance rates .
How should researchers address ethical considerations in preclinical studies involving this compound?
Q. Methodological Focus
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